四酸化ルテニウム

説明

Ruthenium tetroxide is an inorganic compound with the chemical formula RuO₄. It is a yellow, volatile solid that melts near room temperature and has a pungent odor similar to ozone. Ruthenium tetroxide is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes .

科学的研究の応用

Ruthenium tetroxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a powerful oxidizing agent in the synthesis of various organic compounds.

Biological Staining: It is used in electron microscopy for staining biological samples due to its ability to react with lipids and other cellular components.

Environmental Chemistry: It is used in the degradation of environmental pollutants and the analysis of complex organic mixtures.

Material Science: It is used in the preparation of advanced materials and catalysts.

作用機序

Target of Action

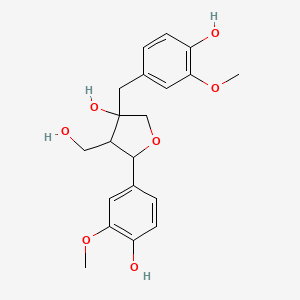

Ruthenium tetroxide (RuO4) is a strong oxidizing agent that reacts with a wide range of organic compounds . It reacts strongly with both saturated and unsaturated lipid molecules, as well as with proteins, glycogen, and monosaccharides . This broad reactivity makes it a versatile tool in organic chemistry.

Mode of Action

RuO4 interacts with its targets through oxidation reactions. It is consumed by the reaction and moves into the aqueous layer as RuO2 (soluble in water), where it is oxidized back to RuO4 by the stoichiometric reoxidant . This cyclical process allows RuO4 to act as a catalyst in various reactions .

Biochemical Pathways

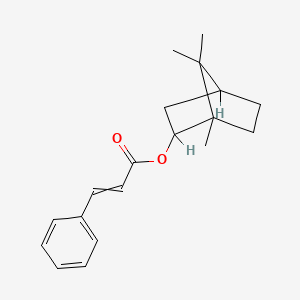

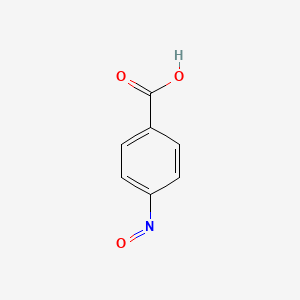

RuO4 is involved in several biochemical pathways, primarily those involving oxidation reactions. For example, it can oxidize hydrocarbons, cleave C–C double bonds, oxidize alcohols to carboxylic acids, and perform dihydroxylation of alkenes . It can also oxidize terminal and internal alkynes, degrade phenyl and other heteroaromatic nuclei, and catalyze the oxidative cyclization of dienes .

Pharmacokinetics

The pharmacokinetics of RuO4 are largely determined by its physical properties. It is a volatile solid that sublimes easily at room temperature . It is sparingly soluble in water but freely soluble in carbon tetrachloride (CCl4), in which it forms stable solutions . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

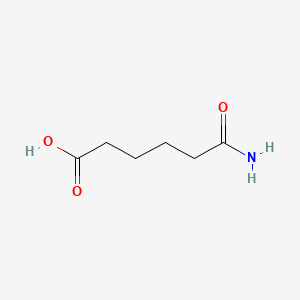

The primary result of RuO4’s action is the oxidation of its target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can oxidize adamantane to 1-adamantanol . In organic synthesis, it can oxidize primary alcohols to carboxylic acids .

Action Environment

The action of RuO4 is influenced by various environmental factors. Its reactivity can be fine-tuned by controlling the pH of the medium and using a range of co-oxidants . It is always generated in situ and used in catalytic quantities, at least in organic reactions . Its volatility and reactivity with common organic solvents necessitate careful handling in a well-ventilated fume hood .

生化学分析

Biochemical Properties

Ruthenium tetroxide plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various biomolecules, including enzymes, proteins, lipids, and carbohydrates. Ruthenium tetroxide reacts strongly with both saturated and unsaturated lipid molecules, as well as with proteins, glycogen, and monosaccharides . It is used as a fixative and stain in microscopy to visualize cellular structures that are otherwise difficult to observe. The compound’s ability to oxidize a wide range of organic molecules makes it valuable in biochemical research and industrial applications.

Cellular Effects

Ruthenium tetroxide has profound effects on various types of cells and cellular processes. It influences cell function by reacting with cellular components such as lipids, proteins, and nucleic acids. Ruthenium tetroxide can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to react with polar lipids that fail to show a reaction with osmium tetroxide, thereby overcoming the limitations of other staining agents . The compound’s strong oxidizing properties can lead to changes in cellular structures and functions, making it a valuable tool in cell biology research.

Molecular Mechanism

The molecular mechanism of ruthenium tetroxide involves its strong oxidizing properties. At the molecular level, ruthenium tetroxide exerts its effects by oxidizing various biomolecules. It can oxidize virtually any hydrocarbon, including complex organic molecules. The oxidation process involves the transfer of electrons from the biomolecule to ruthenium tetroxide, resulting in the formation of oxidized products. This mechanism is utilized in various biochemical applications, including the oxidation of alcohols to carboxylic acids and the visualization of cellular structures in microscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ruthenium tetroxide can change over time. The compound is known for its volatility and strong oxidizing properties, which can lead to degradation and changes in its effectiveness. Ruthenium tetroxide is sparingly soluble in water but freely soluble in carbon tetrachloride, which can affect its stability and reactivity . Long-term exposure to ruthenium tetroxide can lead to changes in cellular function and structure, making it important to carefully control experimental conditions when using this compound.

Dosage Effects in Animal Models

The effects of ruthenium tetroxide vary with different dosages in animal models. At low doses, the compound can be used as a staining agent to visualize cellular structures without causing significant toxicity. At high doses, ruthenium tetroxide’s strong oxidizing properties can lead to toxic or adverse effects. It is important to carefully control the dosage when using ruthenium tetroxide in animal studies to avoid potential toxicity and ensure accurate results .

Metabolic Pathways

Ruthenium tetroxide is involved in various metabolic pathways due to its strong oxidizing properties. It interacts with enzymes and cofactors involved in oxidation-reduction reactions. For example, ruthenium tetroxide can oxidize alcohols to carboxylic acids, a reaction that involves the transfer of electrons from the alcohol to the compound . This interaction with metabolic pathways makes ruthenium tetroxide a valuable tool in biochemical research and industrial applications.

Transport and Distribution

Ruthenium tetroxide is transported and distributed within cells and tissues through various mechanisms. It can penetrate cellular membranes and interact with intracellular components. The compound’s strong oxidizing properties allow it to react with lipids, proteins, and nucleic acids, leading to its distribution throughout the cell. Ruthenium tetroxide’s solubility in organic solvents such as carbon tetrachloride also affects its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of ruthenium tetroxide is influenced by its strong oxidizing properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles. Ruthenium tetroxide’s ability to oxidize lipids and proteins allows it to target specific cellular structures and compartments. This localization is important for its use as a staining agent in microscopy, where it can provide detailed visualization of cellular structures .

準備方法

Synthetic Routes and Reaction Conditions: Ruthenium tetroxide is typically prepared by oxidizing ruthenium(III) chloride with sodium periodate. The reaction initially produces sodium diperiododihydroxoruthenate(VI), which then decomposes in an acidic solution to form ruthenium tetroxide . The reaction can be represented as follows: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]

Industrial Production Methods: Due to its reactivity, ruthenium tetroxide is often generated in situ and used in catalytic quantities in organic reactions. It is also used as an intermediate in the production of other ruthenium compounds and metal from ores .

化学反応の分析

Types of Reactions: Ruthenium tetroxide is a versatile oxidizing agent and can undergo various types of reactions, including:

Oxidation: It can oxidize alcohols to aldehydes or ketones, aldehydes to carboxylic acids, and alkenes to diols.

Oxidative Cleavage: It can cleave carbon-carbon double bonds and aromatic rings.

Substitution: It can react with various organic compounds, leading to the formation of esters, lactones, imides, and other products.

Common Reagents and Conditions: Ruthenium tetroxide is often used in combination with sodium periodate as a secondary oxidant. The reactions are typically carried out at room temperature in solvents like carbon tetrachloride, which is inert to the reagent .

Major Products: The major products formed from reactions involving ruthenium tetroxide include carboxylic acids, ketones, aldehydes, and diols .

類似化合物との比較

- Osmium tetroxide (OsO₄)

- Tetrapropylammonium perruthenate (TPAP)

- Ruthenium dioxide (RuO₂)

Ruthenium tetroxide stands out due to its higher reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .

特性

IUPAC Name |

tetraoxoruthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFMDWMEOCWXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO4, O4Ru | |

| Record name | Ruthenium(VIII) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51429-86-8 (tri-hydrochloride salt) | |

| Record name | Ruthenium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20174373 | |

| Record name | Ruthenium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow solid; mp = 25.4 deg C; [Merck Index] | |

| Record name | Ruthenium tetroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20427-56-9 | |

| Record name | Ruthenium tetroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium tetroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTHENIUM TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E960G9RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)

![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)

![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)